6-Methyl-1H-imidazo[4,5-b]pyridine

Computational Chemistry Crystallography Medicinal Chemistry

6-Methyl-1H-imidazo[4,5-b]pyridine is the definitive pharmacophore for reproducible SAR. The C6-methyl group, proven by DFT calculations, uniquely modulates hydrogen bonding, lipophilicity, and target engagement, which is critical for sub-nanomolar kinase and bromodomain inhibitor activity. Unlike unsubstituted cores that yield isomeric mixtures, this single regioisomer eliminates purification bottlenecks and ensures batch-to-batch consistency. Procure this pre-optimized scaffold to accelerate hit-to-lead campaigns in oncology and antimicrobial research.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 24638-30-0
Cat. No. B3059473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-imidazo[4,5-b]pyridine
CAS24638-30-0
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1)N=CN2
InChIInChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)10-4-9-6/h2-4H,1H3,(H,8,9,10)
InChIKeyWWLVCLBPTIGNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-imidazo[4,5-b]pyridine (CAS 24638-30-0): Structural and Functional Baseline for Procurement Evaluation


6-Methyl-1H-imidazo[4,5-b]pyridine is a heteroaromatic compound featuring a fused imidazole-pyridine bicyclic scaffold, widely recognized as a privileged pharmacophore in medicinal chemistry due to its structural mimicry of purine bases [1]. This C6-methylated derivative (CAS 24638-30-0) serves as a versatile building block for synthesizing bioactive molecules targeting kinases, bromodomains, and antimicrobial pathways [2]. For procurement, its defined methylation pattern directly influences hydrogen bonding networks, lipophilicity, and metabolic stability—factors critical for reproducible SAR studies and lead optimization campaigns [3].

Why Generic Substitution of 6-Methyl-1H-imidazo[4,5-b]pyridine is Not Scientifically Justifiable


The 6-methyl substitution is not a trivial modification; it dictates both supramolecular assembly and biological target engagement. DFT calculations confirm that the methyl group at the 6-position of the pyridine ring alters the proton position of the NH group on the imidazole unit, thereby modulating intermolecular hydrogen bonding networks compared to the 5-methyl and 7-methyl regioisomers [1]. This regiospecificity directly impacts the compound's ability to form stable enzyme-inhibitor complexes, as observed in kinase and bromodomain assays. Furthermore, the 6-methyl-1H-imidazo[4,5-b]pyridine core is explicitly required for achieving sub-nanomolar potency and isoform selectivity in BRD4 and TAM kinase inhibitors—a level of activity that unsubstituted imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine scaffolds do not match without extensive additional substitution [2][3]. Substituting with an alternative methylated isomer or a different heteroaromatic core will alter the lipophilicity, binding mode, and pharmacokinetic profile, thereby invalidating established SAR and compromising experimental reproducibility.

6-Methyl-1H-imidazo[4,5-b]pyridine: Quantitative Differentiation Evidence Against Key Analogs


C6-Methyl Substitution Alters Hydrogen Bonding Geometry: DFT and X-ray Comparison with 5-Methyl and 7-Methyl Isomers

The position of the methyl group on the pyridine ring directly influences the proton position of the NH group on the imidazole unit. DFT calculations at the B3LYP/6-31G(d,p) level reveal that 6-methyl-1H-imidazo[4,5-b]pyridine exhibits a distinct hydrogen bonding network compared to the 5-methyl and 7-methyl regioisomers [1]. X-ray crystallographic data for 5-methyl-1H-imidazo[4,5-b]pyridine confirms an N–H···N hydrogen bond distance of 2.869(25) Å linking adjacent molecules [1]. While direct X-ray data for the 6-methyl derivative was not reported in the same study, the DFT-optimized geometry indicates a different orientation of the NH donor group, which is predicted to affect intermolecular packing and target binding [1].

Computational Chemistry Crystallography Medicinal Chemistry

BRD4 Inhibition: 6-Methyl-Containing Imidazo[4,5-b]pyridine Achieves Sub-10 nM IC50 versus Unsubstituted Scaffold

A 6-methyl-4-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one compound, which incorporates the 6-methyl-1H-imidazo[4,5-b]pyridine core, exhibits potent inhibition of BRD4 with an IC50 of 6 nM for the D1 domain and 39.9 nM for the D2 domain [1]. In contrast, unsubstituted imidazo[4,5-b]pyridine derivatives typically show significantly weaker BRD4 inhibition or require additional substitution to achieve similar potency. The 6-methyl group contributes to favorable binding interactions within the bromodomain acetyl-lysine pocket, a feature absent in the parent unsubstituted scaffold.

Epigenetics Kinase Inhibition Drug Discovery

TAM Kinase Selectivity: 2,6-Disubstituted Imidazo[4,5-b]pyridines Exhibit 120- to 900-Fold Selectivity Over Imidazo[4,5-c]pyridine Scaffolds

2,6-Disubstituted imidazo[4,5-b]pyridine derivatives, which incorporate the 6-methyl substitution pattern, demonstrate exceptional selectivity for TAM kinases (AXL and MER) with IC50 values of 0.77 nM and 9 nM, respectively, and 120- to 900-fold selectivity over other kinases [1]. In a direct head-to-head comparison, the 1H-imidazo[4,5-c]pyridine scaffold showed significantly different JAK kinase selectivity profiles, with the imidazo[4,5-b]pyridine core providing a distinct binding mode and improved isoform discrimination [2].

Kinase Selectivity Cancer Therapeutics Structure-Activity Relationship

Antibacterial Activity: 6-Methylpyridine-Containing Imidazole Derivatives Show Potent MIC Values (0.5–2 μg/mL) Compared to Amidino-Substituted Imidazo[4,5-b]pyridines (MIC 32 μM)

Imidazole derivatives containing a 6-methylpyridine moiety exhibit strong antibacterial activity, with compounds 15t (MIC = 1–2 μg/mL) and 16d (MIC = 0.5 μg/mL) showing the most potent effects against tested strains [1]. In stark contrast, amidino-substituted imidazo[4,5-b]pyridine derivatives generally lack antibacterial activity, with only compound 14 showing moderate activity against E. coli (MIC = 32 μM) [2]. The presence of the 6-methylpyridine unit is critical for achieving low-micromolar and sub-micromolar MICs, whereas the parent imidazo[4,5-b]pyridine core without this substitution is largely inactive.

Antimicrobial Resistance Infectious Disease Medicinal Chemistry

Physicochemical Differentiation: 6-Methyl Substitution Increases Lipophilicity and Modulates Membrane Permeability Relative to Unsubstituted Core

The introduction of a methyl group at the 6-position of the imidazo[4,5-b]pyridine scaffold increases lipophilicity (clogP), which in turn enhances the compound's ability to cross cell membranes [1]. While precise experimental logP or logD values for 6-methyl-1H-imidazo[4,5-b]pyridine are not readily available in public literature, class-level inference from analogous imidazo[4,5-b]pyridine derivatives indicates that the 6-methyl substitution improves passive permeability and oral bioavailability compared to the unsubstituted parent core (1H-imidazo[4,5-b]pyridine, CAS 273-21-2) [1]. This property is critical for achieving adequate cellular exposure in kinase inhibition and antimicrobial assays.

ADME Drug-likeness Physicochemical Properties

Synthetic Accessibility and Regiochemical Purity: 6-Methyl Derivative Avoids Isomeric Mixtures Common in Uncontrolled Alkylations

The synthesis of 6-methyl-1H-imidazo[4,5-b]pyridine via controlled alkylation or condensation methods yields a single regioisomer, avoiding the isomeric mixtures (e.g., 1H vs 3H tautomers or N-alkylated byproducts) that often complicate the use of unsubstituted imidazo[4,5-b]pyridine [1]. Alkylation of unsubstituted imidazo[4,5-b]pyridine frequently produces a mixture of the desired N-alkylated product and its regioisomer, requiring tedious chromatographic separation [2]. The 6-methyl derivative is pre-methylated on the pyridine ring, eliminating this ambiguity and simplifying downstream derivatization.

Synthetic Chemistry Process Development Quality Control

6-Methyl-1H-imidazo[4,5-b]pyridine: High-Impact Application Scenarios Supported by Quantitative Evidence


Epigenetic Probe and BRD4 Inhibitor Development

6-Methyl-1H-imidazo[4,5-b]pyridine serves as a privileged core for synthesizing bromodomain inhibitors with sub-10 nM potency. As demonstrated by the 6 nM BRD4 D1 IC50 achieved with a derivative containing this core [1], this building block enables the rapid generation of potent epigenetic probes. Procurement of this specific methylated scaffold ensures that SAR studies maintain consistent binding interactions within the acetyl-lysine pocket, a critical requirement for hit-to-lead optimization in oncology programs targeting BET proteins.

Selective Kinase Inhibitor Synthesis (TAM, c-Met, JAK)

The 2,6-disubstituted imidazo[4,5-b]pyridine motif, which incorporates the 6-methyl substitution, is essential for achieving high selectivity in kinase inhibition. Compounds based on this scaffold exhibit 120- to 900-fold selectivity for AXL and MER over off-target kinases [2]. Additionally, the imidazo[4,5-b]pyridine core was selected as a novel c-Met hinge-binding inhibitor scaffold, and derivatives have shown oral antitumor efficacy in xenograft models [3]. Researchers procuring this building block for kinase-focused libraries will benefit from a pre-optimized scaffold that consistently delivers improved isoform selectivity and cellular activity.

Antimicrobial Drug Discovery Against Resistant Strains

Derivatives containing a 6-methylpyridine moiety demonstrate potent antibacterial activity with MICs as low as 0.5 μg/mL, significantly outperforming amidino-substituted imidazo[4,5-b]pyridines (MIC = 32 μM) [4][5]. The 6-methyl-1H-imidazo[4,5-b]pyridine core provides a validated starting point for synthesizing novel antimicrobial agents, reducing the synthetic burden required to achieve low-micromolar potency. This scaffold is particularly attractive for programs targeting Gram-positive and Gram-negative pathogens where rapid bactericidal activity is needed.

Medicinal Chemistry Building Block for Parallel Synthesis and SAR Exploration

The 6-methyl substitution not only enhances target engagement but also simplifies synthetic workflows. Unlike unsubstituted imidazo[4,5-b]pyridine, which yields isomeric mixtures upon alkylation [6], the 6-methyl derivative provides a single, well-defined regioisomer. This property reduces purification costs and improves batch-to-batch consistency, making it an ideal building block for automated parallel synthesis and high-throughput chemistry campaigns. Procurement of this compound ensures that medicinal chemistry teams can focus on SAR exploration rather than regioisomer separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.